molecular formula C24H23N3O4 B2493225 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 866048-95-5

3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No. B2493225
CAS RN: 866048-95-5
M. Wt: 417.465
InChI Key: USUAOHRBENGBFG-LGQFIBAESA-N
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Description

The chemical compound of interest belongs to a class of compounds known for their versatile applications in materials science, including antimicrobial, optoelectronic applications, and as building blocks in heterocyclic chemistry. The structural complexity and functional diversity of these compounds allow for a wide range of chemical reactions and properties.

Synthesis Analysis

Compounds similar to the one mentioned are typically synthesized through reactions involving 2-arylhydrazono-3-oxopropanals, which react with various reagents to yield oximes, hydrazones, and other derivatives. These reactions often involve cyclization, condensation, and the formation of complexes with metals for enhanced functionality (Abdel-Khalik, Agamy, & Elnagdi, 2000); (Al‐Sulami et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds is characterized through spectroscopic methods such as FTIR, 1H NMR, and density functional theory (DFT) analyses. These analyses provide insights into the morphological features, thermal stability, and molecular configurations of the compounds (Al‐Sulami et al., 2023).

Chemical Reactions and Properties

The chemical behavior includes reactions with hydroxylamine hydrochloride, yielding corresponding oximes and isoxazoles upon reflux in acetic anhydride. Treatment with hydrazines affords dihydrazones, which can be converted into arylazopyrazoles or triazoles under specific conditions (Abdel-Khalik, Agamy, & Elnagdi, 2000).

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and spectral characterization of asymmetrical azines derived from related compounds. These include 3,5-dimethoxy-4‑hydroxy benzaldehyde and their evaluation in biological contexts, particularly in antiproliferative activities against MCF-7 cell lines (Ganga & Sankaran, 2020).

Biological Evaluation

  • Studies have been conducted on compounds similar to the one , demonstrating their potential in biological applications. For instance, arylazopyrazole pyrimidone compounds, closely related in structure, have been evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Catalytic and Redox Properties

  • Diphenoxo bridged dinuclear zinc complexes, incorporating similar hydrazono compounds, have been studied for their catalytic and redox properties. These studies include investigating their catalytic activity in the oxidation of primary alcohols and examining their redox properties through cyclic voltammetric measurements (Dhara, Singh, & Ghosh, 2016).

Antioxidant Activity

  • Research has been conducted on the synthesis of derivatives of 2-oxopropanal, a compound structurally similar to 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, and their evaluation for antioxidant activity. Such studies contribute to understanding the potential health benefits and applications of these compounds (Shih & Ke, 2004).

properties

IUPAC Name

(2E,3E)-2-[(2,5-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-29-20-13-14-23(30-2)21(15-20)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUAOHRBENGBFG-LGQFIBAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

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